molecular formula C28H46O4 B2429744 (1R,3S,5Z)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol CAS No. 182369-28-4

(1R,3S,5Z)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No. B2429744
CAS RN: 182369-28-4
M. Wt: 446.672
InChI Key: MJTTZPJXKAGWID-BSGGSXJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,5Z)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a useful research compound. Its molecular formula is C28H46O4 and its molecular weight is 446.672. The purity is usually 95%.
BenchChem offers high-quality (1R,3S,5Z)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S,5Z)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

The compound , due to its complex structure, might be involved in various metabolic and pharmacokinetic processes. For instance, a study by Osman et al. (1996) characterized the metabolism of a similar complex compound used as a radioligand in positron emission tomography (PET) studies. They found that such compounds are rapidly metabolized into more polar compounds in humans, providing insights into their pharmacokinetics and potential applications in imaging studies in the human brain Osman et al., 1996.

Environmental and Human Exposure Analysis

Compounds with structural similarities to the one mentioned often serve as markers or subjects in studies analyzing environmental exposure and human health effects. Zhou et al. (2014) investigated emerging brominated flame retardants (BFRs), analyzing their presence in human samples and discussing the need to understand their sources, exposure routes, and potential health effects. This kind of research highlights how certain complex compounds, possibly including the one you're interested in, can be markers for assessing human and environmental exposure to industrial chemicals Zhou et al., 2014.

Diagnostic Biomarkers and Disease Studies

Some structurally complex compounds have been explored as potential biomarkers in disease diagnostics or as subjects in disease-related studies. For example, Rabiner et al. (2002) discussed a compound with potential applications in treating anxiety and mood disorders. They used PET to assess receptor occupancy, demonstrating how these types of compounds can be significant in developing treatments and understanding diseases Rabiner et al., 2002.

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-6-28(31,7-2)15-16-32-20(4)24-12-13-25-21(9-8-14-27(24,25)5)10-11-22-17-23(29)18-26(30)19(22)3/h10-11,20,23-26,29-31H,3,6-9,12-18H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24-,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTTZPJXKAGWID-BSGGSXJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(CCO[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 78357862

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